molecular formula C12H15NO4S B589043 2,5-Dimethoxy-4-ethylthionitrostyrene CAS No. 681160-70-3

2,5-Dimethoxy-4-ethylthionitrostyrene

Cat. No.: B589043
CAS No.: 681160-70-3
M. Wt: 269.315
InChI Key: ZKNRQPAJRMNCMS-AATRIKPKSA-N
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Description

2,5-Dimethoxy-4-ethylthionitrostyrene is an organic compound with the molecular formula C12H15NO4S It is a derivative of nitrostyrene, characterized by the presence of methoxy groups at the 2 and 5 positions, an ethylthio group at the 4 position, and a nitro group attached to the styrene backbone

Properties

IUPAC Name

1-ethylsulfanyl-2,5-dimethoxy-4-[(E)-2-nitroethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4S/c1-4-18-12-8-10(16-2)9(5-6-13(14)15)7-11(12)17-3/h5-8H,4H2,1-3H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKNRQPAJRMNCMS-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C=C(C(=C1)OC)C=C[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCSC1=C(C=C(C(=C1)OC)/C=C/[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30660358
Record name 1-(Ethylsulfanyl)-2,5-dimethoxy-4-[(E)-2-nitrovinyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

681160-70-3
Record name 1-(Ethylsulfanyl)-2,5-dimethoxy-4-[(E)-2-nitrovinyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethoxy-4-ethylthionitrostyrene typically involves the condensation of 2,5-dimethoxybenzaldehyde with 4-ethylthio-nitroethane. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the nitrostyrene derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethoxy-4-ethylthionitrostyrene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroalkenes or nitroalkanes.

    Reduction: Reduction of the nitro group can yield amines or hydroxylamines.

    Substitution: Electrophilic aromatic substitution reactions can occur at the methoxy or ethylthio positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Reagents like bromine (Br2) or chlorinating agents can be used for halogenation reactions.

Major Products Formed

    Oxidation: Nitroalkenes or nitroalkanes.

    Reduction: Amines or hydroxylamines.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

2,5-Dimethoxy-4-ethylthionitrostyrene has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2,5-Dimethoxy-4-ethylthionitrostyrene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and triggering downstream signaling cascades. For example, it may interact with serotonin receptors, influencing neurotransmitter release and neuronal activity. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethoxy-4-iodoamphetamine (DOI): A hallucinogenic compound with similar structural features.

    2,5-Dimethoxy-4-bromoamphetamine (DOB): Another hallucinogenic compound with a bromine substituent.

    2,5-Dimethoxy-4-methylamphetamine (DOM): A compound with a methyl group instead of an ethylthio group.

Uniqueness

2,5-Dimethoxy-4-ethylthionitrostyrene is unique due to the presence of the ethylthio group, which imparts distinct chemical and biological properties

Biological Activity

2,5-Dimethoxy-4-ethylthionitrostyrene is a compound that has garnered attention in pharmacological and toxicological research due to its complex biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Chemical Name: this compound
CAS Number: 681160-70-3
Molecular Formula: C12H15N2O4S
Molecular Weight: 285.32 g/mol

The compound features a methoxy group and an ethylthio group, which contribute to its unique pharmacological profile.

This compound primarily interacts with serotonin receptors, particularly the 5-HT2A receptor. Research indicates that compounds with similar structures often exhibit psychedelic effects through this receptor pathway. The binding affinity to the 5-HT2A receptor is crucial for understanding its potential effects on mood and perception.

Binding Affinity Data

Receptor TypeBinding Affinity (Ki)
5-HT2A10–1000 nM
5-HT1A>2000 nM
TAAR120–3000 nM

These values suggest that while the compound has a moderate affinity for the 5-HT2A receptor, it shows significantly lower affinity for the 5-HT1A receptor, indicating a potential for selective psychoactive effects.

Psychoactive Effects

Research has demonstrated that compounds similar to this compound can induce hallucinogenic effects in humans. These effects are often characterized by alterations in sensory perception, mood changes, and cognitive shifts. The activation of the 5-HT2A receptor is believed to play a significant role in these phenomena.

Toxicological Profile

The toxicological profile of this compound has been evaluated in various studies:

  • Acute Toxicity: In animal models, acute exposure can lead to symptoms such as agitation, hallucinations, and cardiovascular changes.
  • Chronic Exposure: Long-term effects are less documented but may include neurotoxicity and potential for dependency.

Case Studies

Several case studies have highlighted the biological activity of compounds related to this compound:

  • Case Study on Serotonin Syndrome: A young male developed serotonin syndrome after consumption of a related compound (2C-B), exhibiting symptoms like hyperthermia and seizures. This underscores the importance of monitoring serotonin levels when using such compounds .
  • Animal Studies: In controlled environments, doses of 10 mg/kg administered to rats resulted in significant behavioral changes consistent with hallucinogenic activity. These findings align with those observed in other phenethylamine derivatives .

Pharmacokinetics

The pharmacokinetic properties of this compound suggest that it is metabolized primarily by cytochrome P450 enzymes. Its lipophilic nature allows it to cross cell membranes easily, leading to widespread distribution within tissues.

Metabolic Pathways

The metabolic pathways involve:

  • Phase I Metabolism: Oxidation by cytochrome P450 enzymes.
  • Phase II Metabolism: Conjugation with glucuronides or sulfates.

This dual-phase metabolism is crucial for understanding both the efficacy and potential toxicity of the compound.

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